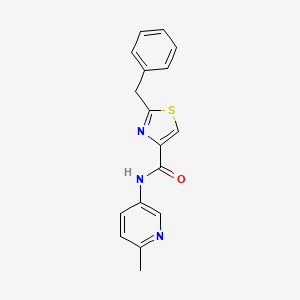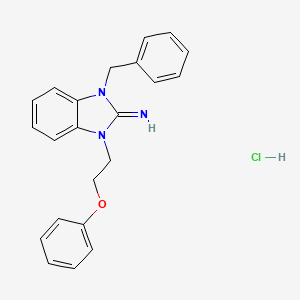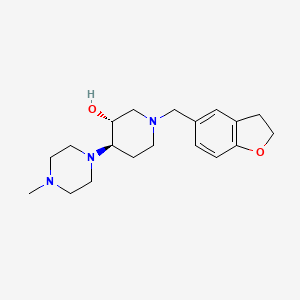
N~1~-allyl-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~-allyl-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide, also known as AMG 282, is a small molecule inhibitor that has gained attention in recent years due to its potential use in cancer treatment. This compound has been shown to have promising results in preclinical studies, making it a potential candidate for further development.
Wirkmechanismus
N~1~-allyl-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide 282 is an inhibitor of the chemokine receptor CXCR4, which is overexpressed in many types of cancer. CXCR4 plays a role in cancer cell migration, invasion, and metastasis. By inhibiting CXCR4, this compound 282 can prevent cancer cells from spreading to other parts of the body.
Biochemical and Physiological Effects
Studies have shown that this compound 282 can inhibit the migration and invasion of cancer cells in vitro. Additionally, in vivo studies have shown that this compound 282 can inhibit tumor growth and metastasis. These effects are likely due to the inhibition of CXCR4 by this compound 282.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N~1~-allyl-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide 282 in lab experiments is that it has been shown to be effective in inhibiting cancer cell growth and metastasis. Additionally, the synthesis of this compound 282 is relatively straightforward, making it a viable option for further development. However, one limitation is that more research is needed to fully understand the safety and efficacy of this compound 282 in humans.
Zukünftige Richtungen
There are several potential future directions for research on N~1~-allyl-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide 282. One area of interest is the potential use of this compound 282 in combination with other cancer treatments, such as chemotherapy or immunotherapy. Additionally, further research is needed to determine the optimal dosage and administration of this compound 282. Finally, more studies are needed to fully understand the safety and efficacy of this compound 282 in humans, including potential side effects and long-term effects.
Synthesemethoden
The synthesis of N~1~-allyl-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide 282 involves a series of chemical reactions starting with the reaction of N-methylglycine with allyl bromide to form N-allyl-N-methylglycine. This compound is then reacted with 4-methoxybenzyl chloride to form N-allyl-N-(4-methoxybenzyl)glycine. Finally, the addition of methylsulfonyl chloride results in the formation of this compound 282.
Wissenschaftliche Forschungsanwendungen
N~1~-allyl-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide 282 has been primarily studied for its potential use in cancer treatment. One study found that this compound 282 inhibited the growth of hepatocellular carcinoma cells in vitro and in vivo. Another study found that this compound 282 inhibited the growth of triple-negative breast cancer cells in vitro and in vivo. These studies suggest that this compound 282 could be a potential treatment option for certain types of cancer.
Eigenschaften
IUPAC Name |
2-(4-methoxy-N-methylsulfonylanilino)-N-prop-2-enylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4S/c1-4-9-14-13(16)10-15(20(3,17)18)11-5-7-12(19-2)8-6-11/h4-8H,1,9-10H2,2-3H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZBIUNXLECTPRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(CC(=O)NCC=C)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-pyrimidinamine hydrobromide](/img/structure/B4997658.png)
![isopropyl 3-({[(4-methyl-5-{2-[(2-methylphenyl)amino]-2-oxoethyl}-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B4997665.png)
![N-[2-(4-fluorophenyl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B4997680.png)
![4-{[2-(3-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 3-nitrobenzoate](/img/structure/B4997698.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B4997701.png)
![N-(1,3-benzodioxol-5-ylmethyl)-5-[(3,4-difluorophenoxy)methyl]-3-isoxazolecarboxamide](/img/structure/B4997713.png)

![N~2~-(4-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-{2-[(4-methylphenyl)thio]ethyl}glycinamide](/img/structure/B4997729.png)

![2-(butylsulfinyl)-1-[(butylsulfinyl)methyl]ethyl benzoate](/img/structure/B4997744.png)
![5-[3-bromo-4-(dimethylamino)benzylidene]-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4997752.png)
![methyl 4-(2-bromo-5-ethoxy-4-hydroxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B4997757.png)
![3-(4-chloro-3-nitrophenyl)-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]acrylamide](/img/structure/B4997765.png)